An In-depth Technical Guide to the Fundamental Properties of 6-Aminobenzothiazole
An In-depth Technical Guide to the Fundamental Properties of 6-Aminobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aminobenzothiazole is a heterocyclic aromatic amine that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its versatile chemical nature allows for modifications that have led to the development of therapeutic agents with applications in oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the core fundamental properties of 6-aminobenzothiazole, including its physicochemical characteristics, spectroscopic data, synthesis and purification protocols, and a summary of its biological significance. All quantitative data is presented in structured tables for ease of reference, and detailed experimental methodologies are provided. Furthermore, logical workflows and a representative signaling pathway influenced by its derivatives are visualized using the DOT language.
Chemical and Physical Properties
6-Aminobenzothiazole is a solid at room temperature, with slight solubility in water.[1][2] Its core properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆N₂S | [3][4][5][6] |
| Molecular Weight | 150.20 g/mol | [3][4][5][7] |
| Appearance | Solid | [4][7] |
| Melting Point | 87-91 °C (lit.) | [1][4][7] |
| Solubility | Slightly soluble in water. | [1][2] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | 1,3-benzothiazol-6-amine | [3] |
| CAS Number | 533-30-2 | [1][3][4][5] |
| Synonyms | 6-Benzothiazolamine, Benzothiazol-6-amine | [1][3][8] |
| InChI | InChI=1S/C7H6N2S/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2 | [3][4][7] |
| InChIKey | FAYAYUOZWYJNBD-UHFFFAOYSA-N | [3][4][7] |
| SMILES | Nc1ccc2ncsc2c1 | [4][7] |
Spectroscopic Data
The structural elucidation of 6-Aminobenzothiazole is confirmed through various spectroscopic techniques.
Table 3: Spectroscopic Data Summary
| Technique | Data Highlights | Reference(s) |
| ¹H NMR | Spectra available, specific peak assignments require further analysis. | [3] |
| ¹³C NMR | Spectra available, specific peak assignments require further analysis. | [2][3][9] |
| Infrared (IR) | Spectra available, key functional group peaks identifiable. | [10] |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 150. | [3] |
Note: While general spectra are available, detailed peak assignments with coupling constants for NMR, and specific vibrational modes for IR are often reported for its derivatives in the literature.
Experimental Protocols
Synthesis of 6-Aminobenzothiazole from 6-Nitrobenzothiazole
This protocol outlines a common method for the synthesis of 6-Aminobenzothiazole via the reduction of 6-nitrobenzothiazole.
Materials:
-
6-Nitrobenzothiazole
-
Ethanol
-
10% Palladium on Carbon (Pd/C) catalyst
-
Parr hydrogenation apparatus
-
Filtration apparatus
-
Rotary evaporator
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-nitrobenzothiazole (6.13 mmol) in 30 mL of ethanol.
-
Add 10% Pd/C catalyst (20% by mass of the 6-nitrobenzothiazole).
-
Place the mixture in a Parr hydrogenation unit.
-
React the mixture overnight under 50 psi of hydrogen pressure.
-
Upon completion of the reaction, remove the catalyst by filtration.
-
Concentrate the filtrate under vacuum to remove the solvent.
-
Purify the resulting crude product by flash chromatography on silica gel using a 30%-40% ethyl acetate/hexane gradient elution to obtain pure 6-aminobenzothiazole.[1]
Purification by Crystallization
Materials:
-
Crude 6-Aminobenzothiazole
-
Aqueous Ethanol or Petroleum ether or Benzene/Petroleum ether
-
Erlenmeyer flask
-
Heating apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the crude 6-Aminobenzothiazole in a minimal amount of hot solvent (e.g., aqueous ethanol, petroleum ether, or a mixture of benzene and petroleum ether).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.[1]
Reactivity and Biological Significance
6-Aminobenzothiazole serves as a versatile precursor for the synthesis of compounds with a broad spectrum of pharmacological activities.[11][12] The amino group at the 6-position is a key site for chemical modification, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.
Derivatives of 2-aminobenzothiazoles, a class of compounds to which 6-aminobenzothiazole belongs, have been reported to exhibit a range of biological effects, including:
-
Anticancer Activity: Many derivatives have shown potent cytotoxic effects against various cancer cell lines.[13][14][15][16]
-
Antimicrobial and Antifungal Activity: The benzothiazole scaffold is present in numerous compounds with activity against bacteria and fungi.[12][13]
-
Anti-inflammatory Activity: Certain derivatives have demonstrated significant anti-inflammatory properties.[11][16]
The mechanism of action for many of these derivatives is still under investigation, however, some studies on 2-aminobenzothiazole derivatives have pointed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[17][18]
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the synthesis and analysis of 6-Aminobenzothiazole and a representative signaling pathway targeted by its derivatives.
Caption: General workflow for synthesis and characterization of 6-Aminobenzothiazole.
Caption: PI3K/AKT/mTOR pathway, a target for 2-aminobenzothiazole derivatives.
Safety and Handling
6-Aminobenzothiazole is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][19]
Table 4: GHS Hazard Information
| Hazard Statement | Code | Reference(s) |
| Causes skin irritation | H315 | [3][4][7] |
| Causes serious eye irritation | H319 | [3][4][7] |
| May cause respiratory irritation | H335 | [3][4][7] |
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[4][7] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[19] For detailed safety information, refer to the Safety Data Sheet (SDS).[9][19]
Conclusion
6-Aminobenzothiazole is a foundational molecule in medicinal chemistry, offering a scaffold for the development of novel therapeutics. This guide has provided a detailed overview of its fundamental properties, including physicochemical data, spectroscopic information, and established experimental protocols. The understanding of its reactivity and the biological activities of its derivatives continues to drive research in drug discovery. The provided workflows and pathway diagrams offer a visual summary of its synthesis and potential mechanism of action, serving as a valuable resource for professionals in the field.
References
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